

(Rac)-BAY-985: A Technical Guide for Cancer Research Applications

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Compound of Interest		
Compound Name:	(Rac)-BAY-985	
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(Rac)-BAY-985, also referred to as BAY-985, is a potent and selective, ATP-competitive dual inhibitor of TANK-binding kinase 1 (TBK1) and IkB kinase ϵ (IKK ϵ).[1][2] This technical guide provides an in-depth overview of (Rac)-BAY-985, its mechanism of action, and its applications in cancer research for researchers, scientists, and drug development professionals.

Mechanism of Action

(Rac)-BAY-985 exerts its anti-tumor effects by targeting the serine/threonine kinases TBK1 and IKKε.[3][4] These kinases are non-canonical members of the inhibitor of nuclear factor κB (IκB) kinase family and play crucial roles in cellular pathways, particularly in inflammation and innate immunity.[3] A key downstream effector of TBK1/IKKε is the interferon regulatory factor 3 (IRF3). By inhibiting TBK1 and IKKε, (Rac)-BAY-985 blocks the phosphorylation of IRF3, thereby modulating downstream signaling pathways that can contribute to cancer cell proliferation and survival.

Quantitative Data

The following tables summarize the key quantitative data for **(Rac)-BAY-985** from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition



Target Kinase	Condition	IC50 (nM)
TBK1	Low ATP	2
TBK1	High ATP	30
ΙΚΚε	-	2
FLT3	-	123
RSK4	-	276
DRAK1	-	311
ULK1	-	7930

Table 2: Cellular Activity

Assay	Cell Line	IC50 (nM)
IRF3 Phosphorylation	MDA-MB231 mIRF3	74
Anti-proliferative	SK-MEL-2 (NRAS and TP53 mutated)	900
Anti-proliferative	ACHN (CDKN2A mutated)	7260

Table 3: In Vivo Efficacy in SK-MEL-2 Xenograft Model

Animal Model	Dosage	Duration	Outcome
Female NMRI nude	200 mg/kg (p.o., b.i.d.)	111 days	Weak antitumor efficacy (T/Ctumor weight ratio of 0.6)

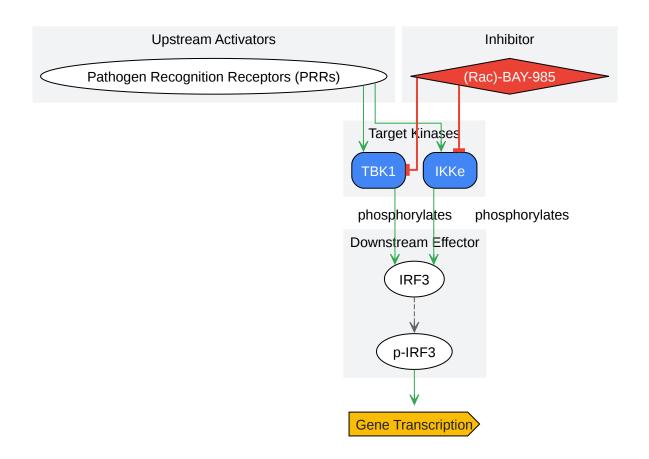
Table 4: Pharmacokinetic Parameters in Rats



Parameter	Value
Clearance (CLb)	4.0 L/h/kg
Volume of distribution at steady state (Vss)	2.9 L/kg
Terminal half-life (t1/2)	0.79 h

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by (Rac)-BAY-985.



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Figure 1: (Rac)-BAY-985 inhibits the TBK1/IKKε signaling pathway.

Experimental Protocols

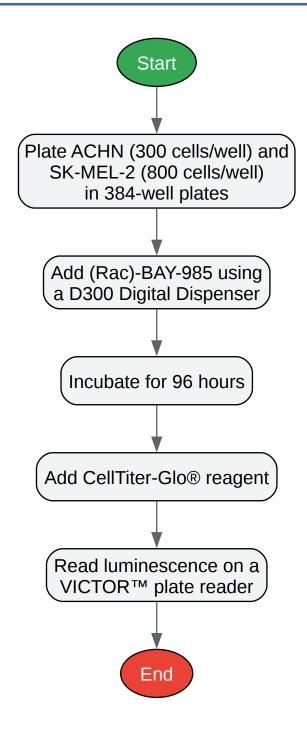
Detailed methodologies for key experiments involving (Rac)-BAY-985 are provided below.

1. Cell Proliferation Assay

This protocol is used to determine the anti-proliferative activity of **(Rac)-BAY-985** on cancer cell lines.

- Cell Plating:
 - Plate ACHN and SK-MEL-2 cells in white 384-well microtiter plates at densities of 300 and 800 cells/well, respectively, in 50 μL of medium.
- Compound Addition:
 - The day after plating, add (Rac)-BAY-985 to the cells using a D300 Digital Dispenser.
- Incubation:
 - Incubate the plates for 96 hours.
- · Cell Viability Measurement:
 - Determine cell numbers using the CellTiter-Glo® Luminescent Cell Viability Assay.
 - Read the luminescence on a VICTOR™ plate reader.





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Figure 2: Workflow for the cell proliferation assay.

2. In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of (Rac)-BAY-985 in a mouse model.

Animal Model:



- Use female NMRI nude mice bearing SK-MEL-2 human melanoma xenografts.
- Treatment:
 - o Administer (Rac)-BAY-985 at a dose of 200 mg/kg via oral gavage, twice daily (b.i.d.).
- Duration:
 - Continue the treatment for 111 days.
- Efficacy Assessment:
 - Monitor tumor growth and calculate the T/C (treatment/control) tumor weight ratio to determine efficacy.
 - Monitor animal body weight as an indicator of toxicity.
- 3. In Vivo Formulation

The following are example protocols for preparing (Rac)-BAY-985 for in vivo administration.

- Formulation 1 (PEG300/Tween-80/Saline):
 - Take 100 μL of a 20.8 mg/mL DMSO stock solution.
 - Add to 400 μL of PEG300 and mix until even.
 - Add 50 μL of Tween-80 and mix until even.
 - Add 450 µL of Saline to adjust the final volume to 1 mL.
- Formulation 2 (SBE-β-CD/Saline):
 - Take 100 μL of a 20.8 mg/mL DMSO stock solution.
 - \circ Add to 900 μ L of 20% SBE- β -CD in Saline and mix until even.
- Formulation 3 (Corn Oil):



- Take 100 μL of a 20.8 mg/mL DMSO stock solution.
- Add to 900 μL of Corn oil and mix until even. Note: This formulation should be used with caution for dosing periods exceeding half a month.

Conclusion

(Rac)-BAY-985 is a valuable research tool for investigating the role of the TBK1/IKKɛ signaling pathway in cancer. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of targeting this pathway. While it has shown anti-proliferative effects in certain cancer cell lines, its in vivo efficacy in the SK-MEL-2 xenograft model was modest, suggesting that further investigation is needed to identify patient populations that may benefit most from this therapeutic strategy.

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